2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
Brand Name:
Vulcanchem
CAS No.:
103810-34-0
VCID:
VC20834243
InChI:
InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3
SMILES:
CN1CC2CC3=C(C2C1)C=CC(=C3O)O
Molecular Formula:
C12H15NO2
Molecular Weight:
205.25 g/mol
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
CAS No.: 103810-34-0
Cat. No.: VC20834243
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103810-34-0 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol |
| Standard InChI | InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3 |
| Standard InChI Key | FZNZAEQAIHBIEL-UHFFFAOYSA-N |
| SMILES | CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
| Canonical SMILES | CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator